molecular formula C21H26FN3O3S2 B6554660 N-cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1040656-01-6

N-cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B6554660
CAS No.: 1040656-01-6
M. Wt: 451.6 g/mol
InChI Key: HKDSLRWIPZAAEL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene-2-carboxamide core substituted with a sulfonamide-linked 4-(4-fluorophenyl)piperazine moiety and a cyclohexyl group. This compound combines pharmacophoric elements common in bioactive molecules:

  • Thiophene ring: Imparts planarity and aromatic interactions.
  • 4-Fluorophenylpiperazine: A motif frequently associated with CNS receptor modulation (e.g., serotonin or dopamine receptors).
  • Cyclohexyl group: Likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S2/c22-16-6-8-18(9-7-16)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-17-4-2-1-3-5-17/h6-10,15,17H,1-5,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDSLRWIPZAAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

  • Molecular Formula : C21_{21}H26_{26}FN3_3O3_3S2_2
  • Molecular Weight : 451.6 g/mol
  • CAS Number : 1040656-01-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Serotonin Receptors : The compound shows affinity for serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.
  • Antiproliferative Activity : Similar compounds have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.

Anticancer Activity

In studies evaluating the antiproliferative effects of thiophene derivatives, compounds structurally related to this compound exhibited promising results:

  • Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI (kidney cancer).
  • Growth Inhibition : Compounds showed submicromolar GI50 values, indicating potent growth inhibition.
CompoundCell LineGI50 (μM)Mechanism
Compound 17A5490.69Induces apoptosis and cell cycle arrest
Compound 17OVACAR-42.01Inhibits tubulin polymerization
Compound 17CAKI-12.27Activates caspases

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects:

  • Serotonin Reuptake Inhibition : Related compounds have been shown to inhibit serotonin reuptake, which may be beneficial in treating depression and anxiety disorders.

Case Studies

  • In Vitro Studies : A study demonstrated that similar thiophene derivatives induced early apoptosis in cancer cells, as evidenced by flow cytometry assays measuring phosphatidylserine exposure.
  • In Vivo Efficacy : Animal models treated with related compounds showed reduced tumor growth compared to control groups, supporting the anticancer potential of these derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on substituents, physicochemical properties, and synthetic strategies.

Structural Analogues

Compound ID/Name Key Structural Differences vs. Target Compound Potential Functional Implications
6h, 6i, 6j () Bis(4-fluorophenyl)methyl group replaces cyclohexyl Higher steric bulk may reduce bioavailability
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide () Trifluoromethoxy substituent instead of 4-fluorophenyl; dihydrate form Enhanced electron-withdrawing effects; altered solubility
6d, 6k, 6l () Benzhydryl or sulfamoyl-amino benzenesulfonamide substituents Varied hydrogen-bonding capacity and receptor affinity

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 132°C to 230°C , suggesting that the target compound’s melting point may fall within this range, depending on crystallinity and substituent effects .
  • Solubility : The dihydrate form in likely has higher aqueous solubility than the anhydrous target compound, though the cyclohexyl group may counterbalance this via increased lipophilicity .
  • Synthetic Yields : While exact yields for the target compound are unspecified, analogs in were synthesized with variable efficiency, indicating that the cyclohexyl substituent’s steric demands might influence reaction optimization .

Pharmacological Considerations

  • Receptor Binding: The 4-fluorophenylpiperazine moiety is a hallmark of ligands targeting 5-HT1A/2A serotonin receptors or D2 dopamine receptors.
  • Metabolic Stability : The cyclohexyl group could enhance metabolic stability relative to ’s benzhydryl derivatives, which may be more prone to oxidative metabolism .

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